molecular formula C21H22N4O2 B12270475 N-methyl-N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12270475
M. Wt: 362.4 g/mol
InChI Key: USIGZPLCXJSHRL-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an oxazole ring, a piperidine ring, and a pyridine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors, affecting neuronal signaling and potentially offering therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridin-2-amine: Unique due to its specific combination of functional groups and rings.

    Benzoxazole Derivatives: Similar in structure but lack the piperidine and pyridine rings.

    Imidazole Derivatives: Contain an imidazole ring instead of an oxazole ring.

    Quinoline Derivatives: Feature a quinoline ring system, differing from the oxazole and piperidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C21H22N4O2/c1-24(20-9-5-6-12-22-20)17-10-13-25(14-11-17)21(26)18-15-19(27-23-18)16-7-3-2-4-8-16/h2-9,12,15,17H,10-11,13-14H2,1H3

InChI Key

USIGZPLCXJSHRL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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